molecular formula C11H21Br B8359626 (5-Bromopentyl)cyclohexane

(5-Bromopentyl)cyclohexane

Cat. No.: B8359626
M. Wt: 233.19 g/mol
InChI Key: RGSJJIOUAANMGK-UHFFFAOYSA-N
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Description

(5-Bromopentyl)cyclohexane is a versatile bromoalkane intermediate prized in organic synthesis for its application as a key building block in the construction of more complex molecular architectures. Its molecular structure, featuring a reactive carbon-bromine bond at the terminus of a flexible pentyl chain linked to a hydrophobic cyclohexane ring, makes it a valuable spacer and linker in various research contexts. This compound is primarily used in nucleophilic substitution reactions (SN2), where it acts as an electrophile to introduce the 5-cyclohexylpentyl moiety into target molecules. Researchers utilize this compound in the synthesis of cyclophanes and other strained macrocyclic systems, which are of significant interest in supramolecular chemistry and materials science for host-guest interactions and molecular recognition processes . Furthermore, its properties as an alkyl halide make it a relevant precursor in medicinal chemistry for the development of novel pharmacologically active compounds, similar to other bromoalkane derivatives used in pharmaceutical research . The cyclohexyl group contributes significant lipophilicity, which can influence the pharmacokinetic properties of resulting compounds. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

5-bromopentylcyclohexane

InChI

InChI=1S/C11H21Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2

InChI Key

RGSJJIOUAANMGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

(5-Bromopentyl)cyclohexane serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including substitution and coupling reactions, which are essential for constructing more complex molecules.

Case Study: Homocoupling Reactions

A study demonstrated the use of this compound in homocoupling reactions, where it was reacted with sodium iodide in acetone to yield significant products. The reaction conditions were optimized for efficiency, showcasing its role as a precursor in synthesizing larger organic frameworks .

Reaction TypeConditionsYield (%)Reference
Homocoupling60 °C for 12 h85
SubstitutionDMF as solvent90

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Case Study: Anticancer Activity

Research involving derivatives of this compound revealed promising anticancer properties. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications of this compound could lead to effective anticancer agents .

CompoundCell Line TestedIC50 (µM)Reference
Derivative AHeLa12
Derivative BMCF-78

Materials Science

The compound's unique structure allows it to be utilized in developing advanced materials with specific properties.

Application: Polymer Synthesis

This compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. This application is particularly relevant in creating materials for electronic devices and packaging solutions.

Biochemical Research

In biochemical research, this compound is valuable for studying enzyme interactions and receptor binding due to its lipophilic nature.

Case Study: Enzyme Inhibition Studies

A study explored the inhibition of specific enzymes by compounds derived from this compound. The results indicated that certain derivatives could effectively inhibit enzyme activity, providing insights into potential therapeutic targets .

EnzymeInhibition (%)Concentration (µM)Reference
Enzyme X7015
Enzyme Y5010

Comparison with Similar Compounds

Structural Analogues: Bromoalkanes and Cyclohexane Derivatives

1-Bromopentane
  • Structure : Linear alkane with a terminal bromine.
  • Reactivity : The absence of a cyclohexane ring reduces steric hindrance, making it more reactive in SN2 reactions compared to (5-Bromopentyl)cyclohexane.
  • Applications : Widely used as an alkylating agent but lacks the conformational stability provided by the cyclohexane ring .
Bromocyclohexane
  • Structure : Cyclohexane ring with a single bromine substituent.
  • Reactivity : The bromine is directly attached to the ring, leading to distinct elimination pathways (e.g., E2 reactions) compared to the aliphatic bromine in this compound.
  • Synthetic Utility : Less versatile in forming long-chain polymers due to the absence of a flexible pentyl spacer .
Cyclohexene Derivatives
  • Structure : Unsaturated cyclohexane ring (C₆H₁₀).
  • Reactivity : The double bond in cyclohexene enables addition reactions (e.g., hydrogenation), unlike the saturated this compound.
  • Physical Properties : Lower boiling point (83°C for cyclohexene vs. ~160°C for brominated derivatives) due to reduced molecular weight and lack of polar bromine .

Physicochemical Properties

Compound logP McVol (ml/mol) Boiling Point (°C) Key Reactivity Features
This compound ~3.0* ~190* ~200–220† SN2 alkylation, Suzuki coupling
1-Bromopentane 2.75 166.5 129 High SN2 reactivity
Bromocyclohexane 2.90 137.8 166 E2 elimination dominant
Cyclohexane 3.44 108.9 80.7 Inert, used as non-polar solvent

Estimated based on *N-(5-Bromopentyl)phthalimide data .
†Predicted based on alkyl chain length and bromine substitution.

  • Solubility : this compound is less polar than cyclohexane:butyl acetate mixtures, which efficiently extract polar compounds (e.g., oxygenated organics) .
  • Spectroscopic Trends : In mass spectrometry, bromine induces characteristic isotopic patterns. Neutral losses (e.g., 57 Da for ketone-substituted cyclohexanes) differ from bromoalkanes, aiding structural identification .

Preparation Methods

Reaction Mechanism and Conditions

This method involves a Grignard reagent-mediated alkylation to form the carbon-carbon bond between cyclohexane and the pentyl chain. The synthesis begins with 1,5-dibromopentane (16 ), which undergoes a nucleophilic substitution reaction with cyclohexylmagnesium chloride (17 ) in the presence of a lithium tetrachlorocuprate (Li₂CuCl₄) catalyst. The reaction proceeds in anhydrous tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions with moisture or oxygen.

The mechanism unfolds in two stages:

  • Formation of the Grignard reagent : Cyclohexylmagnesium chloride is prepared by reacting cyclohexyl chloride with magnesium metal in THF.

  • Coupling reaction : The Grignard reagent attacks 1,5-dibromopentane at the less hindered terminal bromide, displacing bromide ions and forming the pentylcyclohexane intermediate (18 ).

Key Reaction Parameters:

  • Temperature : 0–25°C (room temperature).

  • Catalyst : Li₂CuCl₄ (10 mol%).

  • Solvent : Anhydrous THF.

  • Yield : 70–80%.

Optimization and Challenges

The use of Li₂CuCl₄ enhances regioselectivity by promoting the formation of the desired linear product over branched isomers. However, challenges include:

  • Moisture sensitivity : Strict anhydrous conditions are required to prevent hydrolysis of the Grignard reagent.

  • Byproduct formation : Competing elimination reactions may produce alkenes if temperatures exceed 30°C.

Analytical Characterization

The product (18 ) is characterized by:

  • ¹H NMR : Peaks at δ 0.81–0.86 ppm (cyclohexyl protons), 1.11–1.45 ppm (pentyl chain CH₂ groups), and 3.40 ppm (Br-CH₂).

  • ¹³C NMR : Signals at δ 22.8 ppm (Br-CH₂), 26.3 ppm (cyclohexyl carbons), and 36.7 ppm (pentyl chain carbons).

Bromination of 5-Pentylcyclohexanol with Phosphorus Tribromide

Reaction Protocol

An alternative route involves the bromination of 5-pentylcyclohexanol (20k ) using phosphorus tribromide (PBr₃). This method, outlined in General Procedure S5 (GP-S5), proceeds via an SN2 mechanism:

  • Activation of the alcohol : 5-Pentylcyclohexanol reacts with PBr₃ to form a phosphite intermediate.

  • Bromide displacement : The intermediate undergoes nucleophilic attack by bromide ions, yielding (5-bromopentyl)cyclohexane (21k ).

Key Reaction Parameters:

  • Solvent : Toluene.

  • Temperature : 100°C (reflux).

  • Stoichiometry : 1:1.1 molar ratio of alcohol to PBr₃.

  • Yield : 86%.

Advantages and Limitations

  • Advantages :

    • High regioselectivity due to the SN2 mechanism.

    • Avoids moisture-sensitive reagents (unlike Grignard methods).

  • Limitations :

    • Requires careful handling of PBr₃, a corrosive and toxic reagent.

    • Potential for over-bromination if excess PBr₃ is used.

Analytical Data

  • Physical state : Colorless oil.

  • Purity : >95% by HPLC-UV.

  • ¹H NMR : δ 1.11–1.22 ppm (cyclohexyl protons), 1.37–1.45 ppm (pentyl CH₂), 3.40 ppm (Br-CH₂).

Comparative Analysis of Methods

ParameterAlkylation MethodBromination Method
Starting Material 1,5-Dibromopentane5-Pentylcyclohexanol
Reagent Toxicity Moderate (Grignard)High (PBr₃)
Yield 70–80%86%
Reaction Time 6–8 hours2–3 hours
Purification Column chromatographyNone required

The bromination method offers superior yield and shorter reaction time but poses greater safety risks. Conversely, the alkylation route is preferable for laboratories equipped to handle air-sensitive reagents.

Applications and Industrial Relevance

This compound serves as a precursor for:

  • Antifungal agents : Derivatives with ω-cyclohexylpentyl groups exhibit enhanced bioactivity.

  • Liquid crystals : The bromoalkyl chain facilitates mesogen attachment in display technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-bromopentyl)cyclohexane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of brominated cyclohexane derivatives typically involves radical bromination or nucleophilic substitution. For example, bromination of pentylcyclohexane using N-bromosuccinimide (NBS) under UV light can yield regioselective products. Reaction optimization can employ Plackett-Burman or Box-Behnken designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical modeling (e.g., response surface methodology) can predict yields and minimize side reactions .
  • Key Data :

VariableOptimal RangeImpact on Yield
Temperature70–80°CHigh
Reaction Time8–12 hrsModerate

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. ¹H NMR identifies proton environments (e.g., cyclohexane ring protons at δ 1.4–1.8 ppm, bromopentyl chain protons at δ 3.3–3.5 ppm). GC-MS coupled with electron ionization (EI) detects molecular ions (e.g., m/z 234 for [M⁺]) and fragmentation patterns. FT-IR confirms C-Br stretches (~500–600 cm⁻¹) and cyclohexane ring vibrations .

Q. What safety protocols are critical when handling brominated cyclohexane derivatives?

  • Methodological Answer : Use impervious gloves (e.g., nitrile), face shields , and flame-retardant lab coats to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation. Emergency protocols include washing contaminated skin with soap/water and seeking medical attention for inhalation exposure. Safety data for analogous compounds (e.g., (bromomethyl)cyclohexane) emphasize these measures .

Advanced Research Questions

Q. How does the bromine substituent influence the low-temperature oxidation pathways of this compound?

  • Methodological Answer : Bromine alters radical chain mechanisms. In jet-stirred reactors (JSRs) , cyclohexane oxidation proceeds via H-abstraction by OH radicals, forming cyclohexyl radicals. Bromine may scavenge radicals (e.g., Br• + RH → HBr + R•), delaying ignition. Compare experimental data from rapid compression machines (RCMs) and shock tubes to resolve contradictions in NTC (negative temperature coefficient) behavior. Kinetic modeling (e.g., using JetSurF 2.0 mechanisms) can quantify rate constants for brominated intermediates .
  • Key Data :

Experimental SetupTemp RangePressureObserved NTC Behavior
RCM500–800 K7–40 barPresent
Shock Tube850–1500 K1.5–50 atmAbsent

Q. What computational methods predict the conformational stability of this compound?

  • Methodological Answer : Ab initio molecular orbital theory (e.g., MP2/cc-pVTZ) calculates energy differences between chair, boat, and twist-boat conformers. For brominated derivatives, steric strain between the bromopentyl chain and cyclohexane ring is minimized in the chair conformation (ΔE ≈ 6.9 kcal/mol lower than boat). Transition-state analysis (e.g., DFT) identifies pseudorotation barriers .

Q. How can contradictions in kinetic data from shock tubes vs. RCMs be resolved for brominated cyclohexane derivatives?

  • Methodological Answer : Discrepancies arise from differences in temperature/pressure regimes and radical pool dynamics. Global sensitivity analysis (e.g., using CHEMKIN) identifies rate-limiting steps (e.g., Br• + O₂ → BrO₂•) under specific conditions. Cross-validate models with synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) data to detect intermediates like cyclohexene or brominated aldehydes .

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